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Abstract
Ocaperidone (R 79598) is a potent benzisoxazole atypical antipsychotic agent developed by

Janssen Pharmaceutica. It exhibits high affinity for both serotonin 5-HT2 and dopamine D2

receptors, a characteristic feature of many second-generation antipsychotics.[1][2] Despite

demonstrating robust antipsychotic activity in preclinical and early clinical studies, its

development was halted in Phase II trials due to an unfavorable side-effect profile, specifically

the induction of extrapyramidal symptoms.[3] This document provides a comprehensive

technical guide on the discovery, synthesis, and pharmacological profile of ocaperidone,

intended for researchers and professionals in the field of drug development.

Discovery and Development
Ocaperidone was discovered and initially developed by Janssen Pharmaceutica in the late

1980s and early 1990s as part of their ongoing research into novel antipsychotic agents.[2] The

development aimed to improve upon existing therapies for schizophrenia by targeting both

dopaminergic and serotonergic systems. Following its initial development, the rights to

ocaperidone were licensed to the French laboratory Neuro3D, which was later acquired by the

German company Evotec in 2007.[3]

Neuro3D conducted Phase II clinical trials to evaluate the efficacy and safety of ocaperidone
in patients with schizophrenia. One study, OCA-05, was an eight-week, double-blind, placebo-
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controlled trial with 127 patients, designed to assess the therapeutic efficacy of ocaperidone at

doses of 0.1-0.6 mg per day. While the trials demonstrated that ocaperidone had significant

antipsychotic effects, they also revealed an unacceptable level of extrapyramidal side effects,

which ultimately led to the discontinuation of its development in 2010.

Synthesis of Ocaperidone
The synthesis of ocaperidone is a convergent synthesis, which involves the preparation of two

key intermediates that are then coupled in the final step. The two main precursors are 6-fluoro-

3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-

a]pyrimidin-4-one.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
A common method for the synthesis of this intermediate is a "one-pot" reaction starting from 4-

(2,4-difluorobenzoyl)-piperidine hydrochloride. This involves an oximation reaction with

hydroxylamine hydrochloride, followed by a base-mediated cyclization to form the

benzisoxazole ring system.

Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol is adapted from patented methods for the synthesis of this key intermediate.

Materials:

4-(2,4-difluorobenzoyl)-piperidine hydrochloride

Hydroxylamine hydrochloride

Potassium hydroxide (or another suitable inorganic base)

Methanol (or another suitable alcohol solvent)

Concentrated hydrochloric acid

Procedure:

Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.
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Add hydroxylamine hydrochloride to the solution.

Add potassium hydroxide to the reaction mixture.

Heat the mixture to reflux for 5-72 hours at a temperature of 40-45 °C.

After the reaction is complete, cool the mixture to 0-5 °C.

Slowly add concentrated hydrochloric acid to precipitate the product.

Maintain the temperature at 0-5 °C for 1-3 hours to ensure complete precipitation.

Filter the solid product, wash, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-

benzisoxazole hydrochloride.

Synthesis of 3-(2-bromoethyl)-2,9-dimethyl-4H-
pyrido[1,2-a]pyrimidin-4-one
The synthesis of this precursor involves the construction of the pyrido[1,2-a]pyrimidin-4-one

core, followed by the introduction of the 2-bromoethyl side chain. While a specific protocol for

the bromo-derivative is not readily available in the searched literature, the synthesis of the

analogous 3-(2-chloroethyl) derivative is well-documented and can be adapted.

Experimental Protocol: Synthesis of 3-(2-chloroethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-

one (Analogous Synthesis)

This is a general procedure based on the synthesis of similar pyrido[1,2-a]pyrimidin-4-one

derivatives.

Materials:

A substituted 2-aminopyridine

An appropriate β-keto ester or lactone (e.g., 2-acetyl-γ-butyrolactone for the non-

dimethylated analog)

A suitable acid or base catalyst
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A halogenating agent (e.g., thionyl chloride for the chloro derivative, or a similar

brominating agent)

Procedure:

Condense the substituted 2-aminopyridine with the β-keto ester or lactone under acidic or

basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

Introduce the ethyl group at the 3-position, which can be subsequently converted to the 2-

hydroxyethyl derivative.

React the 3-(2-hydroxyethyl) derivative with a brominating agent (e.g., phosphorus

tribromide or thionyl bromide) to yield 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-

a]pyrimidin-4-one.

Final Convergent Synthesis of Ocaperidone
The final step in the synthesis of ocaperidone is the N-alkylation of 6-fluoro-3-(4-

piperidinyl)-1,2-benzisoxazole with 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-

one. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Final Synthesis of Ocaperidone

This protocol is based on the known synthesis of the structurally related drug, risperidone.

Materials:

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Sodium carbonate (or another suitable base)

Potassium iodide (as a catalyst)

A suitable solvent (e.g., acetonitrile, isopropanol, or dimethylformamide)

Procedure:
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Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in the chosen solvent.

Add sodium carbonate and a catalytic amount of potassium iodide.

Add 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction

mixture.

Heat the mixture to reflux for several hours until the reaction is complete (monitored by

TLC or HPLC).

After completion, cool the reaction mixture and filter off any inorganic salts.

The crude ocaperidone can be precipitated by the addition of water or by concentrating

the solvent.

The final product is purified by recrystallization from a suitable solvent or solvent mixture.

Precursor 1 Synthesis

Precursor 2 Synthesis

Final Coupling
4-(2,4-difluorobenzoyl)

-piperidine HCl
Hydroxylamine HCl,

KOH, MeOH
6-fluoro-3-(4-piperidinyl)

-1,2-benzisoxazole

Na2CO3, KI,
Solvent

Substituted
2-aminopyridine β-keto ester Pyrido[1,2-a]pyrimidin-4-one

core Brominating agent 3-(2-bromoethyl)-2,9-dimethyl-
4H-pyrido[1,2-a]pyrimidin-4-one

Ocaperidone
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Caption: Convergent synthesis pathway of ocaperidone.

Pharmacological Profile
Ocaperidone is a potent antagonist at several neurotransmitter receptors, which underlies its

antipsychotic activity and its side-effect profile.
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Receptor Binding Affinity
The in vitro receptor binding profile of ocaperidone has been extensively studied, revealing

high affinity for several key receptors implicated in the pathophysiology of schizophrenia.

Receptor Ki (nM)

Serotonin 5-HT2 0.14

α1-Adrenergic 0.46

Dopamine D2 0.75

Histamine H1 1.6

α2-Adrenergic 5.4

Data sourced from Leysen et al. (1992)

Mechanism of Action
The primary mechanism of action of ocaperidone is believed to be its potent antagonism of

both dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the

mesolimbic pathway is thought to be responsible for its effects on the positive symptoms of

schizophrenia, while its 5-HT2A receptor antagonism may contribute to its effects on negative

symptoms and a potentially lower incidence of extrapyramidal side effects compared to typical

antipsychotics.
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Caption: Ocaperidone's primary mechanism of action.

Experimental Protocol: In Vitro Receptor Binding Assay (General Methodology)

This is a generalized protocol for a competitive radioligand binding assay, a standard method

for determining the binding affinity of a compound to a specific receptor.

Materials:

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or

specific brain regions).

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2

receptors).

A non-labeled competing ligand for determining non-specific binding (e.g., haloperidol).

Ocaperidone in a range of concentrations.

Assay buffer.

96-well filter plates.
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Scintillation fluid and a scintillation counter.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of

ocaperidone.

For total binding wells, only the radioligand and membranes are added.

For non-specific binding wells, the radioligand, membranes, and a high concentration of

the competing non-labeled ligand are added.

Incubate the plate to allow the binding to reach equilibrium.

Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound

from free radioligand.

Measure the radioactivity of the filters using a scintillation counter.

Specific binding is calculated as the difference between total and non-specific binding.

The concentration of ocaperidone that inhibits 50% of the specific binding (IC50) is

determined.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

In Vivo Pharmacology
In vivo studies in animal models demonstrated that ocaperidone is a potent antagonist of both

dopamine and serotonin agonist-induced behaviors. For example, it was shown to be very

effective in inhibiting apomorphine-induced stereotypy in rats, a common model for D2 receptor

antagonism. The ratio of the dose required to induce catalepsy (a model for extrapyramidal

side effects) to the dose required to inhibit apomorphine-induced behavior was higher for

ocaperidone than for haloperidol, suggesting a potentially better side-effect profile.
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In Vivo Effect (Rats) ED50 (mg/kg)

Inhibition of Apomorphine-induced Behavior 0.014 - 0.042

Inhibition of Tryptamine-induced Behavior 0.011 - 0.064

Data sourced from Megens et al. (1992)

Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (General Methodology)

This protocol describes a general workflow for assessing the in vivo efficacy of a potential

antipsychotic drug in a rodent model.

Animal Acclimation
and Grouping

Administration of
Ocaperidone or Vehicle

Administration of
Dopamine Agonist

(e.g., Apomorphine)

Behavioral Observation
(e.g., Stereotypy Scoring)

Data Analysis
(ED50 Calculation)

Determination of
Antipsychotic Potency
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Click to download full resolution via product page

Caption: General workflow for in vivo antipsychotic testing.

Conclusion
Ocaperidone is a potent atypical antipsychotic that showed significant promise in its early

stages of development due to its high affinity for both dopamine D2 and serotonin 5-HT2

receptors. Its convergent synthesis is an efficient method for its production. However, the

emergence of unacceptable extrapyramidal side effects in Phase II clinical trials led to the

cessation of its development. The story of ocaperidone serves as an important case study in

drug development, highlighting the critical need to balance efficacy with a tolerable side-effect

profile. The detailed synthetic and pharmacological data presented here can serve as a

valuable resource for researchers working on the development of novel antipsychotic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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